N,N-Diethyl-cyclohexane-1,4-diamine

Description

The exact mass of the compound N1,N1-Diethylcyclohexane-1,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409785. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Diethyl-cyclohexane-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-cyclohexane-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

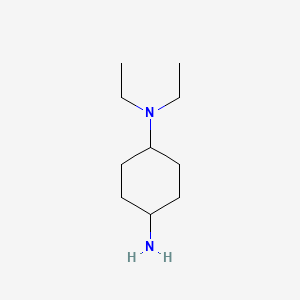

Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-diethylcyclohexane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWPGRUTHAZDBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325357 | |

| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42389-54-8 | |

| Record name | 42389-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine

Abstract: This document provides a comprehensive technical overview of N,N-Diethyl-cyclohexane-1,4-diamine, a versatile aliphatic diamine. Intended for researchers, scientists, and professionals in drug development and materials science, this guide details the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications. The content is structured to offer not just data, but also insights into the practical and theoretical aspects of handling and utilizing this compound in a laboratory setting.

Introduction and Molecular Overview

N,N-Diethyl-cyclohexane-1,4-diamine, with the molecular formula C₁₀H₂₂N₂, is a disubstituted cyclic diamine. Its structure consists of a cyclohexane ring functionalized with a primary amine at the C1 position and a diethylamino group at the C4 position. The compound exists as a mixture of cis and trans stereoisomers, the ratio and separation of which can be critical for specific applications, particularly in asymmetric synthesis and polymer science.[1] The presence of both a primary and a tertiary amine group imparts unique reactivity and functionality, making it a valuable building block in organic synthesis.[2]

The diethyl substitution enhances the compound's solubility in organic solvents and modulates the basicity of the tertiary amine, distinguishing its properties from the parent cyclohexane-1,4-diamine.[2] These features make it a target of interest for applications ranging from polymer production, where it can act as a chain extender in polyurethanes, to pharmaceutical development as a scaffold for bioactive molecules.[2]

Physicochemical and Safety Data

A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The data presented below is aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 42389-54-8 | [2] |

| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |

| Molecular Weight | 170.30 g/mol | [2][3] |

| Appearance | Colorless to reddish clear liquid | [2][4] |

| Boiling Point | 111 °C (lit.) | [4] |

| Density | ~0.9 g/mL | [4] |

| Refractive Index | 1.4740 to 1.4780 | [4] |

| Storage | 2-8°C, under inert atmosphere | [2][4] |

Safety and Handling: N,N-Diethyl-cyclohexane-1,4-diamine is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[5] Appropriate personal protective equipment (PPE), including impervious gloves, safety goggles with a face shield, and a lab coat, is mandatory.[5][6] Work should be conducted in a well-ventilated fume hood.[7] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[8]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of N,N-Diethyl-cyclohexane-1,4-diamine is via reductive amination of a suitable keto-amine or dione precursor. A logical and efficient route starts from 1,4-cyclohexanedione.

Synthetic Pathway: Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[9][10] This pathway involves two key stages: the initial formation of an enamine/imine intermediate, followed by its reduction to the target amine.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-aminocyclohexanone, which can be commercially sourced or prepared from 1,4-cyclohexanedione.[11][12]

Objective: To synthesize N,N-Diethyl-cyclohexane-1,4-diamine via direct reductive alkylation of 4-aminocyclohexanone.

Materials:

-

4-Aminocyclohexanone hydrochloride

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous DCM.

-

Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.

-

Aldehyde Addition: Cool the mixture to 0 °C in an ice bath. Add acetaldehyde (2.5 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes. Causality Note: Using a slight excess of the aldehyde drives the formation of the imine/enamine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone, minimizing side reactions.[9]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.[13][14] For a mixture of cis and trans isomers, the spectrum can be complex. However, key resonances can be predicted.

-

Aliphatic Carbons (Cyclohexane Ring): Resonances for the CH₂ groups of the cyclohexane ring are expected in the 20-40 ppm range.[13] The carbons bearing the nitrogen atoms (C1 and C4) will be shifted downfield to approximately 45-60 ppm due to the deshielding effect of the nitrogen.

-

Ethyl Group Carbons: The CH₂ of the ethyl groups will appear around 40-50 ppm, while the terminal CH₃ carbons will be found further upfield, typically in the 10-15 ppm range.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the structure and stereochemistry.

-

N-H Protons: The primary amine (-NH₂) protons will typically appear as a broad singlet between 1.0-3.0 ppm, and its chemical shift is concentration and solvent dependent.

-

Cyclohexane Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the 1.0-3.0 ppm range. The protons on the carbons adjacent to the nitrogen atoms (at C1 and C4) will be shifted further downfield.

-

Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl groups will appear as a quartet around 2.5 ppm (J ≈ 7 Hz), coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.0 ppm (J ≈ 7 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

N-H Stretch: The primary amine will show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretches from the cyclohexane and ethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

N-H Bend: The N-H bending vibration (scissoring) for the primary amine typically appears in the 1590-1650 cm⁻¹ region.

Reactivity and Applications

The dual functionality of N,N-Diethyl-cyclohexane-1,4-diamine makes it a versatile intermediate.

Caption: Reactivity profile and potential applications.

-

Pharmaceutical and Medicinal Chemistry: The primary amine can be readily acylated or alkylated to build more complex molecular architectures.[1] Diamine scaffolds are prevalent in bioactive compounds, and this particular structure could be used to develop novel therapeutic agents. For instance, derivatives of cyclohexane diamines have shown potential as antimicrobial and anticancer agents.[15][16]

-

Polymer Science: As a diamine, it can serve as a monomer or chain extender in the synthesis of polyamides and polyurethanes.[2] The diethyl group can impart increased flexibility and solubility to the resulting polymer backbone.

-

Corrosion Inhibition: The nitrogen atoms can adsorb onto metal surfaces, making this compound and its derivatives effective components in corrosion inhibitor formulations for industrial applications.[2]

-

Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis.[17] While this compound is typically supplied as a stereoisomeric mixture, separation of the trans-isomer could yield a valuable precursor for chiral ligands.

Conclusion

N,N-Diethyl-cyclohexane-1,4-diamine is a chemical intermediate with significant potential in diverse fields of chemical research and development. Its synthesis is accessible through well-established reductive amination protocols, and its dual amine functionality provides a platform for a wide range of chemical transformations. Understanding its physicochemical properties, spectroscopic signature, and safety requirements is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers to explore the utility of this versatile molecule.

References

- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. N,N-DIETHYL-CYCLOHEXANE-1,4-DIAMINE CAS#: 42389-54-8 [amp.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 15. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. myuchem.com [myuchem.com]

An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-cyclohexane-1,4-diamine

Abstract

N,N-Diethyl-cyclohexane-1,4-diamine is a versatile aliphatic diamine whose molecular architecture is central to its utility in polymer chemistry, organic synthesis, and pharmaceutical sciences. This guide provides a comprehensive examination of its structure, stereochemistry, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic strategies, the principles of structural elucidation via modern analytical techniques, and the practical applications derived from its unique molecular features. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: A Molecule of Versatility

N,N-Diethyl-cyclohexane-1,4-diamine, with the chemical formula C₁₀H₂₂N₂, is a disubstituted cyclohexane derivative featuring a primary amine and a tertiary amine on opposite ends of a saturated six-membered ring.[1] This structural arrangement imparts a unique combination of properties, including basicity, nucleophilicity, and the ability to act as a bidentate ligand or a monomeric building block.

Its primary applications are found in polymer science, where it serves as a chain extender or curing agent in the synthesis of polyurethanes and polyamides, contributing to the flexibility and durability of the final materials.[1] In the realm of specialty chemicals, it is an intermediate for corrosion inhibitors and surfactants.[1] Furthermore, its diamine structure makes it a valuable scaffold in medicinal chemistry and drug development, with potential roles in enhancing drug delivery systems and demonstrated antimicrobial properties in its dihydrochloride salt form.[1] The molecule's utility is intrinsically linked to its three-dimensional structure, particularly the stereochemical relationship between the two amine-bearing carbons.

Molecular Structure and Stereochemistry

The core of N,N-Diethyl-cyclohexane-1,4-diamine is the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The key structural feature is the 1,4-disubstitution pattern, which gives rise to two geometric isomers: cis and trans.

-

Trans-isomer: The C-N bonds at the C1 and C4 positions are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions, minimizing steric hindrance. This is generally the thermodynamically more stable isomer.

-

Cis-isomer: The C-N bonds are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial. The molecule undergoes rapid ring-flipping at room temperature, interconverting the axial and equatorial positions of the two substituents. This isomer is generally less stable due to the energetic penalty of having a bulky substituent in the axial position.

Commercially available N,N-Diethyl-cyclohexane-1,4-diamine is often supplied as a mixture of these cis and trans isomers.[2][3] The ratio of these isomers can influence the properties of polymers and other materials derived from it.

Caption: Geometric isomers of N,N-Diethyl-cyclohexane-1,4-diamine.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These properties are essential for handling, storage, and application development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [1] |

| Molecular Weight | 170.30 g/mol | [1] |

| CAS Number | 42389-54-8 | [1] |

| Appearance | Colorless to reddish liquid | [1] |

| Boiling Point | 111 °C (lit.) | ChemicalBook |

| Density | ~0.9 g/cm³ | ChemicalBook |

| Storage Conditions | 2-8 °C, protect from light | [1], ChemicalBook |

Synthesis Pathway: Reductive Amination

A robust and widely applicable method for synthesizing N,N-Diethyl-cyclohexane-1,4-diamine is the reductive amination of 1,4-cyclohexanedione. This method is advantageous as it often proceeds under mild conditions and demonstrates high functional group tolerance. The reaction involves two key steps that occur in one pot: the formation of an enamine/iminium ion intermediate, followed by its reduction.

The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate, which is formed in situ.[4] This selectivity minimizes the formation of alcohol byproducts.

Caption: Reductive amination pathway for synthesis.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[4][5]

Materials:

-

1,4-Cyclohexanedione

-

Diethylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq). Dissolve the ketone in anhydrous DCE (approx. 0.2 M concentration).

-

Amine Addition: Add diethylamine (2.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes, monitoring for any exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, a mixture of N,N-diethyl-1,4-cyclohexanediamine and N¹,N⁴-diethyl-1,4-cyclohexanediamine, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small percentage of triethylamine (e.g., 1-2%) to prevent product streaking.

Structural Elucidation via Spectroscopy

Confirming the molecular structure of N,N-Diethyl-cyclohexane-1,4-diamine relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the cis and trans isomers.

¹H NMR: The proton NMR spectrum of a cis/trans mixture is complex but informative.

-

Ethyl Groups: The ethyl groups on the tertiary nitrogen will show a quartet for the methylene protons (-CH₂-) around 2.5 ppm and a triplet for the methyl protons (-CH₃) around 1.0 ppm.

-

Cyclohexane Ring Protons: These will appear as a complex series of multiplets between approximately 1.2 and 2.8 ppm. The chemical shifts and coupling patterns of the methine protons (H-C-N) are particularly sensitive to their axial or equatorial orientation. In the trans isomer (diequatorial), these protons will appear as a distinct multiplet compared to the two different methine proton signals (one axial, one equatorial) in the rapidly flipping cis isomer.

-

Amine Protons: The primary amine (-NH₂) protons and the primary amine methine proton (H-C-NH₂) will also have characteristic shifts, with the -NH₂ signal appearing as a broad singlet that can exchange with D₂O.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.

-

Ethyl Groups: Two signals are expected for the ethyl groups: one for the methylene carbon (~45-50 ppm) and one for the methyl carbon (~12-15 ppm).

-

Cyclohexane Ring Carbons: The trans isomer, with its higher symmetry (C₂h point group for the diequatorial conformer), will show fewer signals than the less symmetric cis isomer (Cₛ point group). The C1 and C4 carbons bonded to nitrogen will be the most downfield of the ring carbons, typically in the 50-60 ppm range. The chemical shift of these carbons is diagnostic of the substituent's orientation (axial vs. equatorial).[6]

| Predicted Spectral Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| -N(CH₂CH₃)₂ | ~2.5 ppm (q), ~1.0 ppm (t) | ~47 ppm (-CH₂-), ~14 ppm (-CH₃) |

| Cyclohexane CH-N | ~2.4 - 2.8 ppm (m) | ~50 - 60 ppm |

| Cyclohexane -CH₂- | ~1.2 - 2.0 ppm (m) | ~30 - 35 ppm |

| -NH₂ | Broad singlet (variable) | N/A |

Note: These are predicted values based on typical chemical shifts for similar structures. The provided spectrum from TCI Chemicals for a cis/trans mixture aligns with these predictions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: The primary amine will show two characteristic medium-intensity peaks in the 3300-3400 cm⁻¹ region.

-

C-H Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the cyclohexane and ethyl groups.

-

N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

-

C-N Stretch: C-N stretching vibrations will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 170.

-

Fragmentation: A key fragmentation pathway for amines is alpha-cleavage. The most prominent fragment would likely result from the loss of an ethyl group from the tertiary amine, leading to a stable iminium ion fragment at m/z = 141. Another significant fragmentation would be the loss of the largest alkyl group attached to the alpha-carbon, resulting in a fragment at m/z = 84.

Caption: Workflow for synthesis and structural confirmation.

Safety and Handling

N,N-Diethyl-cyclohexane-1,4-diamine is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

The molecular structure of N,N-Diethyl-cyclohexane-1,4-diamine, characterized by its 1,4-disubstituted cyclohexane core and the presence of both primary and tertiary amine functionalities, dictates its chemical behavior and wide-ranging applications. Understanding its synthesis through methods like reductive amination and its detailed characterization by NMR, IR, and mass spectrometry is fundamental for its effective use. The existence of cis and trans isomers adds a layer of complexity and opportunity, allowing for the fine-tuning of material properties. This guide has provided a foundational, technically-grounded overview to aid researchers in harnessing the full potential of this versatile molecule.

References

- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

CP Lab Safety. (n.d.). N, N-Diethyl-1, 4-cyclohexanediamine (cis- and trans- mixture), min 95% (GC), 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

PubChem. (n.d.). N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). trans-1,4-Cyclohexanediamine. NIST WebBook. Retrieved from [Link]

- Google Patents. (1984). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

Lee, W. R., & Lee, S. W. (2009). N1,N4-Bis(2-thienylmethylene)cyclohexane-1,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2382. Available at: [Link]

-

NIST. (n.d.). N,N'-Diethyl-1,6-hexanediamine. NIST WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

Henning, M., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726–10731. Available at: [Link]

Sources

- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1,N1-Diethylcyclohexane-1,4-diamine (CAS 42389-54-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N1-Diethylcyclohexane-1,4-diamine, identified by CAS number 42389-54-8, is a versatile alicyclic diamine with significant applications across various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, mechanisms of action, and key applications, with a particular focus on its roles in polymer chemistry and its emerging potential in pharmaceutical sciences. Detailed protocols for synthesis and characterization, alongside safety and handling information, are presented to support its practical application in research and development.

Introduction

N1,N1-Diethylcyclohexane-1,4-diamine is a disubstituted cyclohexane derivative characterized by a primary amine and a tertiary amine group positioned at the 1 and 4 positions of the cyclohexane ring. This unique structural arrangement imparts a combination of nucleophilicity, basicity, and steric hindrance that dictates its reactivity and utility. Primarily known as a co-catalyst and chain extender in the synthesis of polyurethanes and as a curing agent for epoxy resins, its applications extend to the synthesis of surfactants and corrosion inhibitors.[1][2] More recently, its dihydrochloride salt has demonstrated antimicrobial and potential anticancer activities, opening new avenues for research in drug discovery and development.[3] This guide aims to consolidate the available technical information on N1,N1-Diethylcyclohexane-1,4-diamine, providing a valuable resource for professionals in materials science and pharmaceutical research.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N1,N1-Diethylcyclohexane-1,4-diamine is essential for its handling, application, and analysis. The compound is typically a colorless to reddish clear liquid under standard conditions.[2][4]

| Property | Value | Reference(s) |

| CAS Number | 42389-54-8 | [2] |

| Molecular Formula | C10H22N2 | [2] |

| Molecular Weight | 170.30 g/mol | [2] |

| Boiling Point | 111 °C (lit.) | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 85.2 ± 13.6 °C | [4] |

| Refractive Index | 1.4740 to 1.4780 | [4] |

| Appearance | Colorless to Almost colorless/Reddish clear liquid | [2][4] |

| Storage Conditions | 2-8°C, protect from light | [4] |

Synthesis and Manufacturing

The synthesis of N1,N1-Diethylcyclohexane-1,4-diamine and its derivatives can be achieved through several synthetic routes. The selection of a particular method may depend on the desired isomer (cis or trans) and the scale of production.

Synthesis of N1,N1-Diethylcyclohexane-1,4-diamine Dihydrochloride

A common laboratory-scale synthesis involves the dialkylation of cyclohexane-1,4-diamine.[3]

Reaction Scheme:

Figure 1: Synthesis of the dihydrochloride salt.

Step-by-Step Protocol:

-

Alkylation: In a suitable reaction vessel, dissolve cyclohexane-1,4-diamine in an appropriate solvent.

-

Add diethyl sulfate to the reaction mixture. The reaction may require heating and the presence of a base to facilitate the alkylation process.[3]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, work up the reaction mixture to isolate the free base, N1,N1-Diethylcyclohexane-1,4-diamine.

-

Salt Formation: Treat the isolated free base with hydrochloric acid to precipitate the dihydrochloride salt.[3]

-

Filter, wash, and dry the resulting solid to obtain N1,N1-Diethylcyclohexane-1,4-diamine dihydrochloride.

Synthesis of trans-N1,N1-Diethylcyclohexane-1,4-diamine

A more complex, multi-step synthesis for the selective preparation of the trans-isomer has been patented, starting from cyclohexane-1,4-dicarboxylic acid.[5] This process involves the formation of a diamide, followed by chlorination to a bis-N-chloramide, and subsequent reaction with a hydroxide.[5]

Mechanism of Action and Key Applications

The bifunctional nature of N1,N1-Diethylcyclohexane-1,4-diamine, possessing both a primary and a tertiary amine, underpins its diverse applications.

Polymer Chemistry

As an amine-based curing agent, N1,N1-Diethylcyclohexane-1,4-diamine facilitates the cross-linking of epoxy resins. The active hydrogen on the primary amine initiates the ring-opening of the epoxide group, forming a secondary amine. This newly formed secondary amine, along with the existing tertiary amine, can further react with other epoxide groups, leading to the formation of a rigid, three-dimensional thermoset network.[6][7] The tertiary amine can also act as a catalyst for the anionic polymerization of the epoxy groups.[6]

Figure 2: Epoxy curing mechanism.

In the synthesis of polyurethanes, N1,N1-Diethylcyclohexane-1,4-diamine acts as a chain extender.[2][8] It reacts with isocyanate-terminated prepolymers to form urea linkages, creating the "hard segments" within the polyurethane structure.[8] These hard segments, through hydrogen bonding, contribute to the material's mechanical properties, such as flexibility and durability.[8][9] The choice of chain extender significantly influences the phase separation between the hard and soft segments, thereby affecting the final properties of the polyurethane elastomer.[9]

Figure 3: Role in polyurethane synthesis.

Pharmaceutical and Biological Applications

The dihydrochloride salt of N1,N1-Diethylcyclohexane-1,4-diamine has shown promising biological activity.

Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[3] The proposed mechanism of action for many cationic diamines involves the disruption of the bacterial cell membrane's integrity.[2][10] The positively charged amine groups are thought to interact with the negatively charged components of the bacterial membrane, leading to depolarization and permeabilization.[2]

Preliminary research suggests that N1,N1-Diethylcyclohexane-1,4-diamine dihydrochloride may inhibit the growth of certain cancer cells.[3] The precise mechanism for this activity is not yet fully elucidated and warrants further investigation.

While broadly mentioned as a component in pharmaceutical development for enhancing drug delivery systems and improving bioavailability, specific, publicly available research detailing these applications is currently limited.[2] It is plausible that its properties as a diamine could be utilized for salt formation with acidic drug molecules to improve solubility or to functionalize drug delivery vehicles.

Analytical Characterization

Accurate characterization of N1,N1-Diethylcyclohexane-1,4-diamine is crucial for quality control and research purposes.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using HPLC, with a reported purity of ≥95%.[2] A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution is a common starting point for method development for the analysis of amines.[11]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of amines. Due to the polarity and potential for peak tailing, derivatization with reagents like chloroformates is often employed to improve chromatographic performance.[12][13] A packed column with a deactivated solid support is also recommended for the analysis of underivatized amines.[14]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) in CDCl₃ shows characteristic signals for the ethyl and cyclohexane protons.[15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N stretching vibrations.[3]

¹H NMR Spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) [15]

(Image of the ¹H-NMR spectrum from the TCI Chemicals source would be inserted here if available and permissible to reproduce.)

Caption: ¹H-NMR spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) in CDCl₃.[15]

Safety and Toxicology

N1,N1-Diethylcyclohexane-1,4-diamine is classified as a combustible liquid and can cause severe skin burns and eye damage.[4][16] It may also act as a skin allergen.[4] Due to the limited publicly available research on its specific toxicity, caution should be exercised during handling.

| Hazard Statement | GHS Classification | Reference(s) |

| Combustible liquid | H227 | [16] |

| Causes severe skin burns and eye damage | H314 | [16] |

| Harmful if swallowed | H302 (for similar diamines) | [17][18] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]

-

Handle in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, and open flames.[19]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

Conclusion

N1,N1-Diethylcyclohexane-1,4-diamine is a chemical intermediate with established roles in polymer science and emerging potential in the pharmaceutical field. Its utility as an epoxy curing agent and a polyurethane chain extender is well-documented and scientifically understood. The antimicrobial and potential anticancer activities of its dihydrochloride salt present exciting opportunities for future research and development. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to facilitate its effective and safe use in scientific and industrial applications. Further research is warranted to fully explore its potential in drug delivery and to establish a more detailed toxicological profile.

References

-

BIOSYNCE. (n.d.). N1,N1-Diethylcyclohexane-1,4-diamine CAS 42389-54-8. Retrieved from [Link]

- Melander, R. J., et al. (2017). Antibacterial Diamines Targeting Bacterial Membranes. Journal of Medicinal Chemistry, 60(17), 7265-7279.

- Rajivgandhi, G., et al. (2017). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1765.

- Rajivgandhi, G., et al. (2017). Antimicrobial and Antibiofilm Potential of Acyclic Amines and Diamines against Multi-Drug Resistant Staphylococcus aureus. Frontiers in Microbiology, 8, 1765.

-

Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Retrieved from [Link]

-

IDOSI Journals. (n.d.). The Effect of Diamine Extender on the Properties of Polyurethane Dispersions. Retrieved from [Link]

- Google Patents. (n.d.). US4250113A - Chemical compounds.

- Google Patents. (n.d.). US4486603A - Preparation of trans cyclohexane 1,4-diamine.

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Retrieved from [Link]

-

ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

ThreeBond Technical News. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

-

Polymer Innovation Blog. (2014). Thermoset Cure Chemistry Part 3: Epoxy Curing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES). Retrieved from [Link]

-

American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender. Retrieved from [Link]

-

ScienceDirect. (n.d.). CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Diaminocyclohexane. Retrieved from [Link]

-

American Chemical Society. (n.d.). Polyurethanes with a diamine-diamide chain extender. Retrieved from [Link]

-

ResearchGate. (2013). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Retrieved from [Link]

-

Scribd. (n.d.). Epoxy Resin Curing Mechanisms. Retrieved from [Link]

-

ResearchGate. (2004). Properties of Diamine Chain Extended Polyurethane Urea Coatings. Retrieved from [Link]

- Google Patents. (n.d.). US2736746A - Diamine compounds.

-

Longchang Chemical. (2022). Common types of epoxy resin curing agent and its curing mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US10221344B2 - Amine for rapid-curing epoxy resin compositions.

- Google Patents. (n.d.). US11564916B2 - Pharmaceutical composition and administrations thereof.

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

Sources

- 1. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

- 2. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biosynce.com [biosynce.com]

- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 6. threebond.co.jp [threebond.co.jp]

- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]

- 9. idosi.org [idosi.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agilent.com [agilent.com]

- 12. agilent.com [agilent.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. gcms.labrulez.com [gcms.labrulez.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. N,N-DIETHYL-CYCLOHEXANE-1,4-DIAMINE | 42389-54-8 [amp.chemicalbook.com]

- 17. N,N-diethyl-cyclohexane-1,4-diamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 18. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N,N-Diethyl-1,4-cyclohexanediamine | 42389-54-8 | TCI AMERICA [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-cyclohexane-1,4-diamine is a key chemical intermediate with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals.[1] Its unique structural features, including the cyclohexane ring and diethylamino groups, impart desirable properties to a variety of materials. This guide provides a comprehensive overview of the primary synthetic routes to N,N-Diethyl-cyclohexane-1,4-diamine, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and characterization data to ensure a self-validating and reproducible synthesis.

Introduction: The Versatile Diamine

N,N-Diethyl-cyclohexane-1,4-diamine is a substituted alicyclic diamine that serves as a valuable monomer and synthetic intermediate. The presence of two secondary amine functionalities on a rigid cyclohexane scaffold allows for the creation of polymers with enhanced thermal stability and mechanical properties. In the pharmaceutical industry, this diamine is a precursor for various active pharmaceutical ingredients (APIs), where the cyclohexane core can influence lipophilicity and metabolic stability.

Primary Synthesis Route: Double Reductive Amination of 1,4-Cyclohexanedione

The most direct and widely applicable method for the synthesis of N,N-Diethyl-cyclohexane-1,4-diamine is the double reductive amination of 1,4-cyclohexanedione with diethylamine.[2][3] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired diamine.[3][4] The choice of reducing agent is critical for the success of this transformation, with sodium triacetoxyborohydride being a preferred reagent due to its mildness and selectivity.[5]

Mechanistic Rationale

The reaction proceeds through a stepwise amination of the two carbonyl groups of 1,4-cyclohexanedione. The initial reaction of diethylamine with one carbonyl group forms a hemiaminal, which then dehydrates to an enamine or an iminium ion. This intermediate is then selectively reduced by the hydride reagent. The process is repeated at the second carbonyl group to yield the final N,N-Diethyl-cyclohexane-1,4-diamine. The use of a stoichiometric amount of diethylamine is crucial to favor the formation of the desired product over mono-aminated intermediates.

Caption: Mechanism of Double Reductive Amination.

Experimental Protocol: Sodium Triacetoxyborohydride Method

This protocol provides a reliable method for the synthesis of N,N-Diethyl-cyclohexane-1,4-diamine with good yield and purity.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,4-Cyclohexanedione | 112.13 | 5.0 g | 0.0446 |

| Diethylamine | 73.14 | 7.5 mL (5.2 g) | 0.0711 |

| Sodium Triacetoxyborohydride | 211.94 | 20.9 g | 0.0986 |

| Dichloromethane (DCM) | - | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (5.0 g, 0.0446 mol) and dichloromethane (150 mL).

-

Stir the mixture at room temperature until the solid is fully dissolved.

-

Add diethylamine (7.5 mL, 0.0711 mol) to the solution and stir for 30 minutes.

-

In a separate beaker, carefully weigh sodium triacetoxyborohydride (20.9 g, 0.0986 mol) and add it portion-wise to the reaction mixture over 15-20 minutes. Caution: The addition can be exothermic.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N,N-Diethyl-cyclohexane-1,4-diamine as a colorless to pale yellow oil.

Alternative Synthetic Route: Catalytic Hydrogenation of N,N-Diethyl-p-phenylenediamine

An alternative approach involves the catalytic hydrogenation of N,N-diethyl-p-phenylenediamine. This method is particularly useful if the aromatic precursor is readily available. The reaction involves the reduction of the aromatic ring to a cyclohexane ring using a suitable catalyst, typically a noble metal such as rhodium or ruthenium, under a hydrogen atmosphere.[6][7]

Mechanistic Considerations

The hydrogenation of the aromatic ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The reaction proceeds through the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by a stepwise addition of hydrogen atoms to the aromatic ring.

Caption: Workflow for Catalytic Hydrogenation.

Experimental Protocol: Rhodium on Carbon Catalyzed Hydrogenation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| N,N-Diethyl-p-phenylenediamine | 164.25 | 5.0 g | 0.0304 |

| 5% Rhodium on Carbon (Rh/C) | - | 0.5 g | - |

| Methanol | - | 100 mL | - |

| Hydrogen Gas | - | High Pressure | - |

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve N,N-diethyl-p-phenylenediamine (5.0 g, 0.0304 mol) in methanol (100 mL).

-

Carefully add 5% rhodium on carbon (0.5 g) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.

-

After cooling to room temperature and carefully venting the hydrogen, filter the catalyst through a pad of Celite.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield N,N-Diethyl-cyclohexane-1,4-diamine.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum of N,N-Diethyl-cyclohexane-1,4-diamine (as a mixture of cis and trans isomers) is expected to show signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the cyclohexane ring protons. The chemical shifts of the methine protons attached to the nitrogen atoms will be indicative of the successful amination.[8]

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | ~235-237 °C (estimated) |

Conclusion

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine can be reliably achieved through double reductive amination of 1,4-cyclohexanedione, with sodium triacetoxyborohydride being a highly effective reducing agent. An alternative route via catalytic hydrogenation of N,N-diethyl-p-phenylenediamine offers a viable option depending on the availability of starting materials. The protocols and characterization data provided in this guide are intended to equip researchers with the necessary information to produce this valuable diamine with high purity and confidence.

References

- 1. chemimpex.com [chemimpex.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. arkat-usa.org [arkat-usa.org]

Introduction: The Significance of Stereoisomerism in Diamine Chemistry

An In-Depth Technical Guide to the Stereoisomers of N,N-Diethyl-cyclohexane-1,4-diamine

N,N-Diethyl-cyclohexane-1,4-diamine is a bifunctional cyclic amine that serves as a versatile building block in numerous chemical applications, from polymer science to pharmaceutical development.[1] The non-planar, saturated cyclohexane ring is the source of its structural complexity, giving rise to two distinct stereoisomers: cis and trans. These isomers, while possessing the same molecular formula (C₁₀H₂₂N₂) and connectivity, differ in the spatial orientation of the amino and diethylamino groups. This seemingly subtle difference in three-dimensional structure can lead to profound variations in their physicochemical properties, reactivity, and, most critically, their biological activity.

In the context of drug development and materials science, controlling stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and batch-to-batch consistency. The differential interaction of stereoisomers with chiral biological targets (such as enzymes and receptors) necessitates the use of stereochemically pure compounds.[2] This guide provides a comprehensive technical overview of the stereoisomers of N,N-Diethyl-cyclohexane-1,4-diamine, detailing their synthesis, separation, characterization, and applications, with a focus on methodologies relevant to researchers and drug development professionals.

Part 1: Structural Elucidation and Physicochemical Properties

The core structural difference between the cis and trans isomers lies in the relative positions of the substituents on the cyclohexane ring. In the more stable chair conformation:

-

trans-isomer: The two amine groups are on opposite faces of the ring, typically occupying diequatorial positions, which minimizes steric hindrance.

-

cis-isomer: The two amine groups are on the same face of the ring, forcing one group into an axial position and the other into an equatorial position, resulting in greater steric strain.

This structural variance directly impacts their physical properties.

Diagram 1: Stereoisomers of N,N-Diethyl-cyclohexane-1,4-diamine

Caption: Logical relationship between the parent molecule and its cis/trans stereoisomers.

Table 1: Comparative Physicochemical Properties

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₂₂N₂ | [1][3] |

| Molecular Weight | 170.30 g/mol | [1][3] |

| Appearance | Reddish or colorless liquid (mixture) | [1][4] |

| Boiling Point | Not well-defined for individual isomers; varies. | - |

| Solubility | Soluble in water (as dihydrochloride salt), organic solvents. | [5] |

| Stereochemistry | cis and trans diastereomers based on ring substitution. | [6] |

| Reactivity | The amine groups act as nucleophiles and bases. The trans isomer may exhibit different reactivity due to the higher accessibility of its equatorial groups compared to the sterically hindered axial group in the cis isomer. | [5] |

Note: Data for the isolated, pure isomers is scarce in public literature; properties are often reported for the cis/trans mixture or as a salt form.[4]

Part 2: Synthesis and Stereoselective Separation

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine typically results in a mixture of cis and trans isomers, making the subsequent separation a critical and often challenging step.

General Synthesis Pathway

A common synthetic route involves the reductive amination of 1,4-cyclohexanedione or the N-alkylation of cyclohexane-1,4-diamine.[7] The catalytic hydrogenation of p-phenylenediamine is another established industrial method, though it generally yields an equilibrium mixture of approximately 70% trans and 30% cis for the parent diamine, which can then be alkylated.[8]

The choice of catalyst, solvent, and reaction conditions can influence the isomeric ratio to some extent, but rarely produces a single isomer with high purity.[7] Therefore, a robust separation methodology is indispensable.

Separation Protocol: Diastereomeric Resolution via HPLC

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of stereoisomers.[9] Since cis and trans isomers are diastereomers, they can be separated on standard (achiral) stationary phases, although chiral columns often provide superior resolution.

Protocol: HPLC Separation of cis and trans Isomers

-

Objective: To separate and quantify the cis and trans isomers of N,N-Diethyl-cyclohexane-1,4-diamine from a reaction mixture.

-

Causality: The differential interaction of the two isomers with the stationary phase, based on their distinct shapes and polarities, allows for their separation. The more sterically accessible functional groups of the trans isomer may lead to stronger or different interactions compared to the cis isomer.

-

Methodology:

-

Column Selection: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is highly recommended.[10] These columns are renowned for their broad applicability in separating various chiral compounds, including amines.[10] Alternatively, a polar stationary phase like silica or a cyano-bonded phase can be used in normal-phase mode.

-

Mobile Phase Preparation: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the analyte remains in its basic form.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the N,N-Diethyl-cyclohexane-1,4-diamine mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (thermostatically controlled)

-

Injection Volume: 5-10 µL

-

Detection: UV at 210-220 nm (as amines have weak chromophores) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.

-

-

Method Validation & Elution:

-

Inject known standards of the purified cis and trans isomers (if available) to determine their respective retention times.

-

Typically, the less polar or more sterically hindered isomer may elute first in normal-phase chromatography, but the elution order must be confirmed experimentally.

-

Run the unknown mixture. The relative peak areas can be used to determine the isomeric ratio. The system is self-validating through the baseline resolution of the two peaks and confirmation via mass spectrometry.

-

-

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously distinguishing between the cis and trans isomers. The chemical environment of the protons and carbons in each isomer is unique due to their different spatial arrangements.

-

¹H NMR: The protons on the cyclohexane ring, particularly the methine protons (CH-N), will exhibit different chemical shifts and coupling constants. In the trans isomer, the two diequatorial methine protons are in a similar chemical environment, potentially leading to a simpler spectrum. In the cis isomer, the axial and equatorial methine protons will have vastly different chemical shifts and coupling patterns.

-

¹³C NMR: Due to molecular symmetry, the trans isomer is expected to show fewer signals in its ¹³C NMR spectrum than the cis isomer. For example, in the parent trans-1,4-diaminocyclohexane, symmetry results in only two carbon signals, whereas the cis isomer shows more.[11][12] This principle of symmetry-based signal reduction is a powerful diagnostic tool for assigning the correct stereochemistry.[13]

Part 4: Applications in Drug Development and Materials Science

The utility of N,N-Diethyl-cyclohexane-1,4-diamine is dictated by its stereochemistry. While the isomeric mixture is used in bulk applications like producing polyurethanes and corrosion inhibitors, advanced applications demand stereopure compounds.[1]

-

Pharmaceutical Scaffolding: The cyclohexane-1,4-diamine core is a privileged scaffold in medicinal chemistry. It is recognized as a valuable linker for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to degrade specific disease-causing proteins.[14] The defined length and rigidity of the trans isomer make it particularly suitable for precisely positioning the two active ends of the PROTAC molecule.

-

Asymmetric Catalysis: Chiral diamines are fundamental ligands in asymmetric synthesis.[15] While N,N-Diethyl-cyclohexane-1,4-diamine itself is achiral (meso in the cis form, achiral C₂h in the trans), its derivatives can be made chiral and are explored as ligands for metal-catalyzed reactions.[16]

-

Biological Activity: The dihydrochloride salt of the parent compound has shown potential antimicrobial and anticancer properties.[5] It is highly probable that the cis and trans isomers would exhibit different potencies and specificities in these activities due to their distinct shapes, which would govern how they fit into bacterial enzymes or interact with cancer cell membranes.

Diagram 2: Experimental Workflow for Stereoisomer Analysis & Application

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Chiral analysis - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. N,N-Diethyl-1,4-cyclohexanediamine | 42389-54-8 | TCI AMERICA [tcichemicals.com]

- 5. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

- 6. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]

- 8. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]

- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 12. drwainwright.weebly.com [drwainwright.weebly.com]

- 13. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of N,N-Diethyl-cyclohexane-1,4-diamine, a versatile diamine with significant applications in polymer science, materials chemistry, and as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering in-depth insights into its chemical identity, synthesis protocols, and key applications.

Compound Identification and Nomenclature

The structural foundation of N,N-Diethyl-cyclohexane-1,4-diamine is a cyclohexane ring substituted at the 1 and 4 positions. One nitrogen atom is part of a primary amine, while the other is a tertiary amine, featuring two ethyl substituents. This arrangement imparts unique properties of reactivity and solubility to the molecule.[1]

IUPAC Name: N¹,N¹-diethylcyclohexane-1,4-diamine[2][3][4]

The molecule exists as a mixture of cis and trans stereoisomers, which can influence its physical properties and reactivity in stereospecific applications. The CAS number 42389-54-8 typically refers to the isomeric mixture.[2][5]

Synonyms:

-

1-Amino-4-(diethylamino)cyclohexane[2]

-

4-(Diethylamino)cyclohexylamine

-

N,N-Diethyl-p-phenylenediamine, hexahydro-

-

N¹,N¹-Diethyl-1,4-cyclohexanediamine

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Diethyl-cyclohexane-1,4-diamine is presented in Table 1.

| Property | Value | Source |

| CAS Number | 42389-54-8 | [2][5] |

| Molecular Formula | C₁₀H₂₂N₂ | [1][5] |

| Molecular Weight | 170.30 g/mol | [1][5] |

| Appearance | Colorless to reddish clear liquid | [1][4] |

| Boiling Point | 111 °C (lit.) | [4] |

| Density | 0.9 g/mL | [4] |

| Refractive Index | 1.4740 to 1.4780 | [4] |

Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine

The synthesis of N,N-Diethyl-cyclohexane-1,4-diamine can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired isomeric purity, and scale of the reaction. Two primary and logical synthetic strategies are N-alkylation of a diamine precursor and reductive amination of a diketone.

Synthesis via N-Alkylation of 1,4-Cyclohexanediamine

This is a direct and common method for the synthesis of substituted amines. The reaction involves the selective diethylation of one of the amino groups of 1,4-cyclohexanediamine.

Reaction Principle: The N-alkylation of an amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent. To achieve mono-alkylation, the stoichiometry of the reactants must be carefully controlled. Using a molar excess of the diamine relative to the alkylating agent favors the formation of the mono-alkylated product and reduces the likelihood of forming the tetra-alkylated quaternary ammonium salt.

Causality in Experimental Design:

-

Choice of Alkylating Agent: Ethyl halides (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate are common ethylating agents.[6] Diethyl sulfate is a potent alkylating agent, but it is also highly toxic and requires careful handling. Ethyl halides are also effective, with the reactivity order being I > Br > Cl.

-

Base: A non-nucleophilic base is typically added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for this reaction as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

Experimental Protocol (Hypothetical):

-

To a solution of 1,4-cyclohexanediamine (2 equivalents) in acetonitrile, add potassium carbonate (2.2 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Slowly add ethyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to isolate N,N-Diethyl-cyclohexane-1,4-diamine.

A foundational synthesis of related diamines was reported in the Journal of the American Chemical Society in 1946, providing a basis for this class of compounds.[4]

Synthesis via Reductive Amination of 1,4-Cyclohexanedione

Reductive amination is a powerful method for forming C-N bonds and offers an alternative route to N,N-Diethyl-cyclohexane-1,4-diamine starting from 1,4-cyclohexanedione.

Reaction Principle: This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of a ketone with a secondary amine (diethylamine). This intermediate is then reduced in situ by a suitable reducing agent to form the desired tertiary amine.

Causality in Experimental Design:

-

Amine Source: Diethylamine is used as the source of the diethylamino group.

-

Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it can be used in acidic conditions, which catalyze iminium ion formation. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

-

Catalyst: An acid catalyst, such as acetic acid, is often used to facilitate the formation of the iminium ion intermediate.

Experimental Protocol (Hypothetical):

-

Dissolve 1,4-cyclohexanedione (1 equivalent) and diethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add acetic acid (catalytic amount) to the mixture.

-

Stir the reaction at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the product.

Caption: Workflow for the synthesis of N,N-Diethyl-cyclohexane-1,4-diamine via reductive amination.

Spectroscopic Characterization

The structure of N,N-Diethyl-cyclohexane-1,4-diamine can be confirmed using standard spectroscopic techniques.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the cyclohexane ring. The chemical shifts and multiplicities of the cyclohexane protons will differ between the cis and trans isomers.

-

¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl groups and the cyclohexane ring. The symmetry of the molecule will influence the number of signals observed.

-

Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (170.30 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group and C-N stretching vibrations.

Applications in Research and Development

N,N-Diethyl-cyclohexane-1,4-diamine is a valuable building block in several areas of chemical science and industry.

Polymer Chemistry

This diamine serves as a key intermediate in the synthesis of polyurethanes, where it can function as a chain extender.[1] The presence of both a primary and a tertiary amine allows for controlled polymerization and the introduction of specific properties into the polymer backbone, contributing to the flexibility and durability of the final material.[1]

Corrosion Inhibition

The compound is effective in formulating corrosion inhibitors for metals.[1] The nitrogen atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal.

Drug Development and Medicinal Chemistry

The cyclohexane-1,4-diamine scaffold is of significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

-

Antimicrobial and Anticancer Properties: The dihydrochloride salt of N,N-Diethyl-cyclohexane-1,4-diamine has demonstrated antimicrobial activity against various bacterial and fungal strains.[6] Preliminary research also suggests potential applications in cancer treatment due to its ability to inhibit the growth of certain cancer cells.[6]

-

PROTAC Linkers: The parent compound, cyclohexane-1,4-diamine, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins.

-

Scaffold for Bioactive Molecules: The rigid cyclohexane core provides a well-defined three-dimensional structure that can be functionalized to create libraries of compounds for screening against various biological targets.

Caption: Key application areas for N,N-Diethyl-cyclohexane-1,4-diamine and its derivatives.

Safety and Handling

N,N-Diethyl-cyclohexane-1,4-diamine is a combustible liquid and is classified as corrosive, causing severe skin burns and eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hazard and Precautionary Statements:

-

H227: Combustible liquid

-

H314: Causes severe skin burns and eye damage

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C, protected from light.[4]

Conclusion

N,N-Diethyl-cyclohexane-1,4-diamine is a functionally rich and versatile chemical intermediate. Its unique structure, featuring both primary and tertiary amine functionalities on a rigid cyclohexane scaffold, makes it a valuable component in the synthesis of advanced polymers, a reliable corrosion inhibitor, and an increasingly important building block in the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and industrial settings.

References

-

PubChem. (n.d.). N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Journal of the American Chemical Society, 68, p. 1296, 1946 DOI: 10.1021/ja01211a053. (Note: This is a cited reference from ChemicalBook, the full text of the article would need to be accessed for the detailed synthesis protocol).

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chemimpex.com [chemimpex.com]

- 3. N,N-Diethyl-1,4-cyclohexanediamine; 4-N,4-N-diethylcyclohexane-1,4-diamine | Chemrio [chemrio.com]

- 4. N,N-DIETHYL-CYCLOHEXANE-1,4-DIAMINE CAS#: 42389-54-8 [amp.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]

A Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine for Researchers and Drug Development Professionals